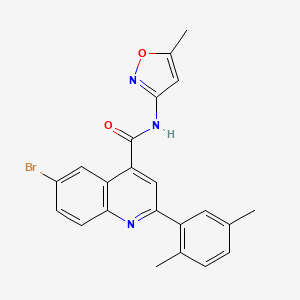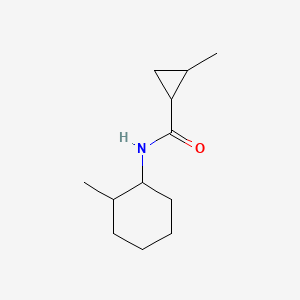![molecular formula C14H19NO2 B4263876 N-[1-(3-methoxyphenyl)ethyl]-2-methylcyclopropanecarboxamide](/img/structure/B4263876.png)
N-[1-(3-methoxyphenyl)ethyl]-2-methylcyclopropanecarboxamide
Descripción general
Descripción
N-[1-(3-methoxyphenyl)ethyl]-2-methylcyclopropanecarboxamide, also known as O-2050, is a synthetic opioid analgesic that has been developed for scientific research purposes. This compound has been found to have a high affinity for the mu-opioid receptor, which is responsible for mediating the effects of opioids in the body. The purpose of
Mecanismo De Acción
The mechanism of action of N-[1-(3-methoxyphenyl)ethyl]-2-methylcyclopropanecarboxamide involves its binding to the mu-opioid receptor, which is located in the central nervous system and is responsible for mediating the effects of opioids in the body. Once bound to the receptor, this compound activates a series of intracellular signaling pathways that result in the inhibition of neurotransmitter release and the modulation of pain perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other opioids, and include analgesia, sedation, respiratory depression, and the potential for addiction and dependence. Additionally, this compound has been found to have antitussive effects, and may be useful in the treatment of cough.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[1-(3-methoxyphenyl)ethyl]-2-methylcyclopropanecarboxamide in lab experiments is its high affinity for the mu-opioid receptor, which allows for the precise modulation of opioid signaling pathways. Additionally, this compound has been found to be highly potent, which allows for the use of lower doses in experiments. However, one limitation of using this compound is its potential for addiction and dependence, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-[1-(3-methoxyphenyl)ethyl]-2-methylcyclopropanecarboxamide. One direction is the investigation of its potential as a treatment for pain, particularly in cases where traditional opioids are ineffective or have undesirable side effects. Another direction is the study of the role of the mu-opioid receptor in addiction and dependence, and the potential for this compound to be used as a tool in addiction research. Additionally, the development of novel opioids based on the structure of this compound may lead to the discovery of new drugs with improved efficacy and safety profiles.
Aplicaciones Científicas De Investigación
N-[1-(3-methoxyphenyl)ethyl]-2-methylcyclopropanecarboxamide has been developed for scientific research purposes and has been used in a variety of studies. This compound has been found to have potent analgesic effects in animal models of pain, and has been used to study the role of the mu-opioid receptor in pain modulation. Additionally, this compound has been used to investigate the effects of opioids on behavior, cognition, and addiction.
Propiedades
IUPAC Name |
N-[1-(3-methoxyphenyl)ethyl]-2-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-9-7-13(9)14(16)15-10(2)11-5-4-6-12(8-11)17-3/h4-6,8-10,13H,7H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLVKRUTZUTCPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC(C)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-({2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4263800.png)

![methyl 2-[(2-chloro-6-fluorobenzoyl)amino]-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B4263811.png)

![N,N'-[1,3-cyclohexanediylbis(methylene)]bis(2-methylcyclopropanecarboxamide)](/img/structure/B4263834.png)

![2-({[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4263848.png)
![2-{[2-(3,4-dimethylphenoxy)butanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4263852.png)
![5'-[(4-chlorobenzoyl)amino]-2,3'-bithiophene-4'-carboxamide](/img/structure/B4263857.png)
![6-({[5-(1-ethylpentyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4263861.png)

![methyl 2-({[6-bromo-2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B4263873.png)
![3-({2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}carbonyl)-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4263878.png)
![6-bromo-2-(3-methoxyphenyl)-N-[1-(3-methoxyphenyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4263892.png)